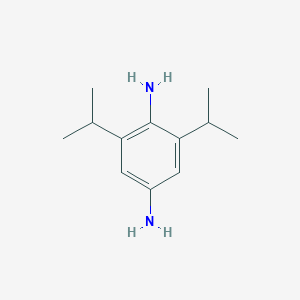

4-Amino-2,6-diisopropylaniline

Übersicht

Beschreibung

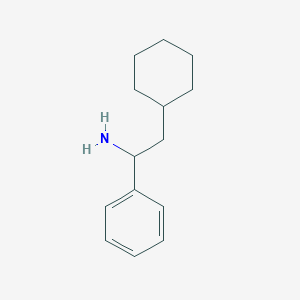

4-Amino-2,6-diisopropylaniline is an organic compound that is a derivative of aniline . It is a bulky aromatic amine that is often used to make ligands in coordination chemistry . It is also an excellent chain extender for elastomeric polyurethanes (PU), especially useful in systems cured at room temperature. It is also a curing agent for epoxides (EP) and an intermediate for organic syntheses .

Synthesis Analysis

The synthesis of 4-Amino-2,6-diisopropylaniline involves a simple one-step electrophilic substitution reaction . The two monomers BAN-1 and BAN-2 were synthesized via a reaction between 1-naphthaldehyde and aniline or 2,6-dimethylaniline, respectively . . It is a colorless liquid although, like many anilines, samples can appear yellow or brown .Chemical Reactions Analysis

4-Amino-2,6-diisopropylaniline undergoes various chemical reactions. For instance, it reacts with bis(trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands to afford yttrium alkyl anilido species .Physical And Chemical Properties Analysis

4-Amino-2,6-diisopropylaniline is a solidified melt . It has a boiling point of 215-218 °C/0.5 mmHg and a melting point of 52-59 °C .Wissenschaftliche Forschungsanwendungen

Photochromism in Polymorphic Crystals

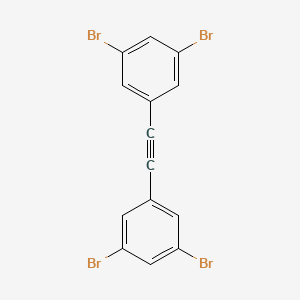

4-Amino-2,6-diisopropylaniline derivatives have been used to study photochromism in polymorphic crystals. Research by Taneda et al. (2004) on derivatives such as 4,4'-methylenebis(N-salicylidene-2,6-dialkylaniline) showed that these compounds can yield polymorphic crystals with different thermal stability in their photochrome due to the variance in molecular shape and cavity within each crystal (Taneda, Amimoto, Koyama, & Kawato, 2004).

Characterization in Adhesive Curatives

4-Amino-2,6-diisopropylaniline, used in the synthesis of curatives for adhesives, was characterized by Dorsey et al. (1978) using proton and fluorine nuclear magnetic resonance spectroscopy. Their study contributed to the identification and quantitative measurement of impurities in these materials (Dorsey, Smithwick, Rutenberg, Tomlinson, & Dorsey, 1978).

Reactivity in Yttrium Complexes

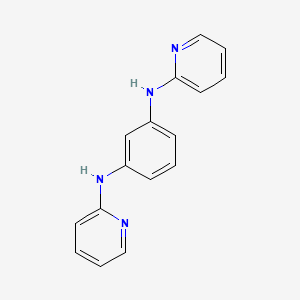

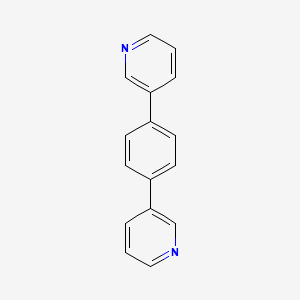

Research on the reactivity of 2,6-diisopropylaniline in the synthesis of yttrium complexes was conducted by Karpov et al. (2013). Their work focused on the synthesis of yttrium terminal imido species and examined how these reactions vary depending on the nature of the substituents in the pyridyl ring (Karpov, Cherkasov, Fukin, Shavyrin, Luconi, Giambastiani, & Trifonov, 2013).

Synthesis Methods and Photoinitiating Properties

The synthesis of 2,6-diisopropylaniline and its derivatives has been studied for various applications. For instance, Kolchina et al. (2011) investigated its photoinitiating properties, exploring reactions that yield N,N-dimethyl-substituted products (Kolchina, Shekleina, & Shelkovnikov, 2011).

Gas-Phase Amination in Organic Chemical Industry

Jia Ruixia (2003) studied the synthesis of 2,6-diisopropylaniline by gas-phase amination, highlighting its importance as an intermediate in the organic chemical industry. This method demonstrated high conversion and selectivity, offering insights into reaction conditions and catalyst stability (Jia Ruixia, 2003).

Subacute Toxicity Studies

While not directly related to the positive applications, research by Short et al. (1983) on the subacute toxicity of several ring-substituted dialkylanilines, including 2,6-diisopropylaniline, provided valuable toxicological data. This study is significant for understanding the safety and environmental impact of these compounds (Short, King, Sistrunk, & Kerr, 1983).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,6-di(propan-2-yl)benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPBUYQOUWWYIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2,6-diisopropylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

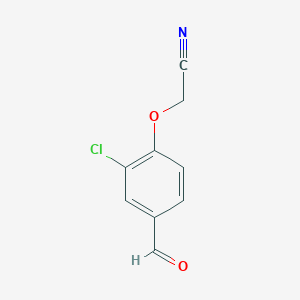

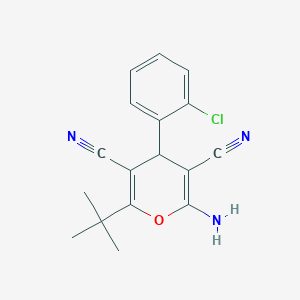

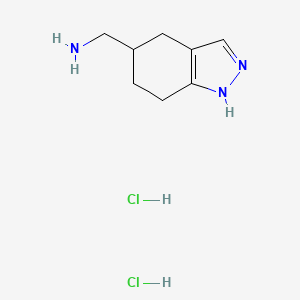

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid](/img/structure/B3328284.png)

![2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B3328292.png)

![1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3328309.png)

![3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3328315.png)

![3-Methylimidazo[2,1-b]thiazole](/img/structure/B3328371.png)